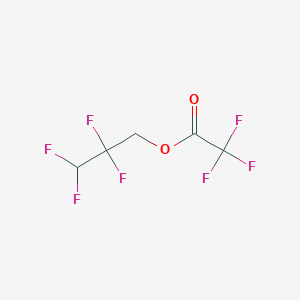

2,2,3,3-Tetrafluoropropyl trifluoroacetate

説明

Significance of Fluorinated Esters in Contemporary Chemical Research

Fluorinated esters represent a pivotal class of molecules in modern chemistry, finding utility in diverse fields such as materials science, pharmaceuticals, and agrochemicals. The strategic incorporation of fluorine atoms into an ester molecule imparts unique physicochemical properties not typically observed in their non-fluorinated counterparts. These properties often include enhanced thermal stability, chemical resistance, and altered lipophilicity.

In medicinal chemistry, the introduction of fluorine can block metabolic degradation pathways, thereby improving the efficacy and pharmacokinetic profiles of drug candidates. In materials science, fluorinated esters are investigated as monomers for the synthesis of advanced polymers and as additives for surface coatings, where they can confer properties like hydrophobicity and durability. smolecule.com A particularly active area of research is their use as components in electrolytes for high-voltage lithium-ion batteries. Fluorinated solvents and additives are sought after for their ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces, which is crucial for the safety and long-term cyclability of next-generation energy storage devices.

Structural Features of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate (B77799) and Implications for Reactivity

The molecular structure of 2,2,3,3-tetrafluoropropyl trifluoroacetate (C₅H₃F₇O₂) is defined by two key fluorinated moieties linked by an ester functional group: the 2,2,3,3-tetrafluoropropyl group derived from the corresponding alcohol, and the trifluoroacetate group derived from trifluoroacetic acid. nih.gov The presence of seven highly electronegative fluorine atoms profoundly influences the electron distribution within the molecule, which in turn dictates its reactivity.

The trifluoroacetate portion of the molecule is an excellent leaving group, a property derived from the electron-withdrawing nature of the three fluorine atoms on the alpha-carbon. This makes the ester's carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Consequently, the compound is expected to readily undergo reactions typical of activated esters, such as hydrolysis or transesterification. Hydrolysis, for instance, would yield 2,2,3,3-tetrafluoropropanol and trifluoroacetic acid, a very strong acid. smolecule.comwikipedia.org The chemical behavior of the closely related compound 2,2,3,3,3-pentafluoropropyl trifluoroacetate, which participates in ester hydrolysis and nucleophilic substitution, supports these reactivity predictions. smolecule.com

| Identifier | Value |

| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate nih.gov |

| CAS Number | 107551-72-4 nih.gov |

| Molecular Formula | C₅H₃F₇O₂ nih.gov |

| Molecular Weight | 228.06 g/mol nih.gov |

Overview of Key Academic Research Domains and Potential Applications

While specific research focused exclusively on this compound is limited in publicly accessible literature, its structural characteristics point toward its potential utility in several key research domains. The primary area of interest is in the field of electrochemistry, specifically as a component in non-aqueous electrolytes for lithium-ion batteries. The high fluorine content suggests it could contribute to forming a stable passivation layer on high-voltage cathodes, potentially improving battery lifespan and safety. Research on analogous fluorinated ethers and esters supports this application area. sigmaaldrich.com

Furthermore, like many other fluorinated esters, it serves as a potential building block in synthetic organic chemistry. smolecule.com It can be used to introduce the 2,2,3,3-tetrafluoropropyl group into other molecules through transesterification or other substitution reactions. This makes it a potentially valuable intermediate in the synthesis of specialized polymers, pharmaceuticals, or agrochemicals where the unique properties conferred by this specific fluoroalkyl group are desired.

| Compound | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2,2,2-Trifluoroethyl trifluoroacetate | 55 sigmaaldrich.com | 1.464 sigmaaldrich.com |

| 2H-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether | Not Available | 1.5323 sigmaaldrich.com |

| Trifluoroacetic acid | 72.4 wikipedia.org | 1.489 (at 20°C) wikipedia.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXHRSQCJGYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380243 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107551-72-4 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2,3,3 Tetrafluoropropyl Trifluoroacetate

Fluorination Reactions for the Construction of 2,2,3,3-Tetrafluoropropyl Moieties

The introduction of fluorine atoms into an organic molecule is a critical step that defines the properties of the final compound. The synthesis of the 2,2,3,3-tetrafluoropropyl group is a key challenge, often addressed through the strategic use of fluorinated precursors and specific fluorinating reagents.

Strategic Use of Fluorinated Precursors and Specific Fluorinating Reagents

A common and effective strategy for constructing the 2,2,3,3-tetrafluoropropyl moiety is to start with a precursor that already contains the desired carbon skeleton, which is then subjected to fluorination. One such precursor is diethyl 2,2,3,3-tetrafluorosuccinate. This compound can be synthesized through various methods, including the electrochemical fluorination of succinic acid derivatives.

Once diethyl 2,2,3,3-tetrafluorosuccinate is obtained, it can be reduced to 2,2,3,3-tetrafluoro-1,4-butanediol. This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The diol is then further converted to 2,2,3,3-tetrafluoropropanol, the direct precursor for the final esterification step. This conversion can be a multi-step process involving selective protection and deprotection of the hydroxyl groups, followed by a dehydroxylation reaction.

Alternatively, direct fluorination of propanol (B110389) or its derivatives can be explored, although this approach often suffers from a lack of selectivity and can lead to a mixture of products. The use of modern fluorinating agents like Selectfluor (F-TEDA-BF₄) or Deoxofluor can offer better control over the fluorination process. However, the synthesis of vicinal tetrafluoro compounds through direct fluorination remains a significant challenge in synthetic organic chemistry.

Esterification Protocols for Trifluoroacetate (B77799) Formation

The final step in the synthesis of 2,2,3,3-Tetrafluoropropyl trifluoroacetate is the formation of the trifluoroacetate ester from 2,2,3,3-tetrafluoropropanol. This can be achieved through several established esterification methods.

Esterification of 2,2,3,3-Tetrafluoropropanol with Trifluoroacetic Acid

The direct esterification of 2,2,3,3-tetrafluoropropanol with trifluoroacetic acid is a straightforward approach. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation.

The reaction conditions for this esterification are crucial for achieving high yields. The molar ratio of the reactants, the concentration of the catalyst, the reaction temperature, and the efficiency of water removal all play significant roles.

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant Ratio (Alcohol:Acid) | 1:1.2 to 1:1.5 | Using a slight excess of the acid can help drive the equilibrium towards the product side. |

| Catalyst | Sulfuric Acid (H₂SO₄) | A strong acid catalyst is required to protonate the carboxylic acid, making it more electrophilic. |

| Solvent | Toluene or Hexane | These solvents form an azeotrope with water, facilitating its removal using a Dean-Stark apparatus. |

| Temperature | Reflux | The reaction is typically carried out at the boiling point of the solvent to ensure a reasonable reaction rate and efficient water removal. |

Application of Trifluoroacetic Anhydride (B1165640) in Controlled Esterification

A more reactive acylating agent for this transformation is trifluoroacetic anhydride. wikipedia.org Its reaction with 2,2,3,3-tetrafluoropropanol is generally faster and often proceeds under milder conditions compared to using trifluoroacetic acid. This method avoids the production of water as a byproduct, thus eliminating the need for its removal and simplifying the reaction work-up. wikipedia.org

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the trifluoroacetic acid formed as a byproduct and also catalyzes the reaction.

| Method | Advantages | Disadvantages |

|---|---|---|

| Trifluoroacetic Acid | Cost-effective reagent. | Requires a strong acid catalyst and removal of water; equilibrium-limited. |

| Trifluoroacetic Anhydride | Higher reactivity, faster reaction times, no water byproduct, often higher yields. wikipedia.org | More expensive reagent, requires a base scavenger. |

Novel Catalytic Approaches in the Synthesis of Fluorinated Esters

Recent research has focused on developing more efficient and environmentally friendly catalytic systems for the synthesis of fluorinated esters. Lewis acids, such as scandium triflate or bismuth triflate, have shown promise as catalysts for esterification reactions, often allowing for milder reaction conditions and improved selectivity.

Enzyme-catalyzed esterification, using lipases, is another emerging area. While this approach offers high selectivity and operates under mild conditions, the substrate scope for highly fluorinated alcohols like 2,2,3,3-tetrafluoropropanol may be limited and requires further investigation.

For the fluorination step, transition metal-catalyzed reactions are at the forefront of modern synthetic chemistry. Catalysts based on palladium, copper, or silver have been developed for various fluorination reactions, including the introduction of trifluoromethyl groups. While not directly applied to the synthesis of the 2,2,3,3-tetrafluoropropyl moiety in the reviewed literature, these catalytic systems represent a promising avenue for future research into more efficient and selective fluorination methods.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of this compound requires careful optimization of all reaction parameters. For the esterification step, a systematic study of the effects of catalyst loading, reaction temperature, and reaction time can lead to significant improvements in yield. The use of a slight excess of the more volatile reactant can also be a simple yet effective strategy to drive the reaction to completion.

In the case of using trifluoroacetic anhydride, the choice of the base and the solvent can have a profound impact on the reaction rate and the purity of the final product. Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.

Purification of the final product is also a critical step for obtaining high-purity this compound. Distillation under reduced pressure is the most common method for purifying volatile esters. Careful control of the distillation conditions is necessary to avoid decomposition and to achieve a high degree of purity.

Purification and Characterization Methods in Synthetic Pathways

The successful synthesis of this compound necessitates rigorous purification and characterization to ensure the final product meets the required standards of purity and identity. The inherent properties of fluorinated compounds, such as high volatility and unique solubility characteristics, often require specialized techniques for their isolation and analysis. This section details the common and advanced methodologies employed in the purification and subsequent characterization of this compound.

Following the synthesis, which can be achieved through the esterification of 2,2,3,3-tetrafluoropropanol with trifluoroacetic anhydride or trifluoroacetyl chloride, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. chemicalbook.com A multi-step purification and characterization process is therefore essential.

The purification of this compound from the crude reaction mixture is critical for obtaining a high-purity final product. Common techniques employed include distillation, chromatography, and aqueous washes.

Distillation:

Chromatography:

For achieving higher purity or for separating compounds with close boiling points, chromatographic techniques are invaluable.

Gas Chromatography (GC): Preparative gas chromatography can be used for the purification of small quantities of highly pure this compound. For analytical purposes, GC is a powerful tool to assess the purity of the final product. A typical setup would involve a capillary column with a non-polar or medium-polarity stationary phase. The high volatility of fluorinated compounds makes them well-suited for GC analysis. nih.gov

Flash Chromatography: For larger scale purification, flash chromatography using silica (B1680970) gel is a common practice in organic synthesis. However, the choice of eluent is crucial. Due to the fluorinated nature of the compound, a solvent system with a non-polar and a moderately polar component, such as a hexane/ethyl acetate (B1210297) gradient, is often employed to effectively separate the desired ester from more polar or less polar impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be utilized for both analytical and preparative-scale purification. A C18 column is often used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. kangmei.com

Aqueous Washes:

To remove water-soluble impurities such as unreacted trifluoroacetic acid or salts, the crude product is often washed with water, a dilute basic solution (e.g., sodium bicarbonate) to neutralize any acidic residues, and finally with brine to facilitate phase separation. Care must be taken during this process as some fluorinated esters can be susceptible to hydrolysis under basic conditions.

| Purification Method | Principle | Typical Application | Key Parameters |

| Fractional Distillation | Separation based on differences in boiling points. | Primary purification of the crude product. | Pressure (atmospheric or vacuum), temperature, column efficiency. |

| Gas Chromatography | Separation based on partitioning between a stationary phase and a mobile gas phase. | Purity assessment and small-scale purification. | Column type, temperature program, carrier gas flow rate. |

| Flash Chromatography | Separation based on polarity differences using a solid stationary phase and a liquid mobile phase under pressure. | Large-scale laboratory purification. | Stationary phase (e.g., silica gel), eluent system (e.g., hexane/ethyl acetate). |

| HPLC | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | High-purity separations and analytical purity checks. | Column type (e.g., C18), mobile phase composition, flow rate, detector. |

| Aqueous Washes | Removal of water-soluble impurities. | Initial work-up of the reaction mixture. | pH of the aqueous solution, number of washes. |

Once purified, the identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the -CH₂- and -CHF₂ protons of the tetrafluoropropyl group. The methylene (B1212753) protons adjacent to the ester oxygen will appear as a triplet due to coupling with the adjacent difluoromethyl group. The proton of the difluoromethyl group will appear as a triplet of triplets due to coupling with the methylene protons and the two fluorine atoms on the same carbon.

¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield shift. The carbons bonded to fluorine will show splitting due to C-F coupling, which can be complex. rsc.orgnih.gov

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for fluorinated compounds. It is expected to show two distinct signals: one for the trifluoroacetate group (CF₃COO-) and another for the tetrafluoropropyl group (-CF₂CHF₂). The chemical shifts and coupling patterns provide unambiguous confirmation of the fluorine-containing moieties. The trifluoroacetate signal typically appears as a singlet, while the signals for the tetrafluoropropyl group will show complex splitting due to F-F coupling. dovepress.comresearchgate.netnih.gov

| NMR Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Information Gained |

| ¹H | 4.0 - 5.0 (-OCH₂-), 5.5 - 6.5 (-CHF₂-) | Triplet (-OCH₂-), Triplet of triplets (-CHF₂-) | Presence and connectivity of non-fluorinated protons. |

| ¹³C | 155 - 165 (C=O), 110 - 125 (-CF₂-), 60 - 70 (-OCH₂-) | Singlet (C=O), Multiplets (C-F carbons) | Carbon skeleton and presence of carbonyl and fluorinated carbons. |

| ¹⁹F | -75 to -77 (CF₃COO-), -120 to -140 (-CF₂-), -135 to -145 (-CHF₂-) | Singlet (CF₃COO-), Multiplets (-CF₂- and -CHF₂-) | Confirmation and characterization of fluorinated groups. |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. Electron ionization (EI) is a common technique for volatile compounds. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (228.06 g/mol ). nih.gov Common fragmentation patterns for esters include the loss of the alkoxy group and the acylium ion. For fluorinated compounds, fragmentation often involves the loss of fluorine atoms or fluorinated fragments. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for separating the compound from any remaining impurities and obtaining its mass spectrum simultaneously. nih.govmdpi.com

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show a strong characteristic absorption band for the carbonyl group (C=O) of the ester, typically in the range of 1780-1820 cm⁻¹ for fluorinated esters. Strong absorption bands corresponding to the C-F stretching vibrations will also be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹. kangmei.com

Elemental Analysis:

Elemental analysis can be performed to determine the percentage composition of carbon, hydrogen, and other elements in the purified compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₅H₃F₇O₂, thus confirming the empirical formula of the compound.

Chemical Reactivity and Mechanistic Investigations of 2,2,3,3 Tetrafluoropropyl Trifluoroacetate

Nucleophilic Substitution Reactions Involving the Trifluoroacetate (B77799) Ester Linkage

The ester linkage in 2,2,3,3-tetrafluoropropyl trifluoroacetate is susceptible to nucleophilic attack. The trifluoroacetate group is an excellent leaving group due to the electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting trifluoroacetate anion. Consequently, nucleophiles can attack the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond.

Alkylation Reactions Utilizing this compound as a Reagent

The use of this compound as an alkylating agent to introduce the 2,2,3,3-tetrafluoropropyl group is a plausible but not extensively documented reaction pathway. In such a reaction, a nucleophile would attack the α-carbon of the tetrafluoropropyl group, displacing the trifluoroacetate leaving group.

Introduction of the 2,2,3,3-Tetrafluoropropyl Group onto Diverse Nucleophilic Substrates

For this compound to function as a tetrafluoropropylating agent, the nucleophile would need to effectively attack the methylene (B1212753) group adjacent to the ester oxygen. The high degree of fluorination on the propyl chain might sterically hinder this approach and could also influence the electrophilicity of the target carbon.

General studies on the alkylation potential of fluorinated esters are not widespread, with other fluorinated alkylating agents often being preferred. The viability of this specific reaction would depend on the nucleophile's strength and the reaction conditions employed to favor substitution at the alkyl group over the more traditionally reactive acyl carbon.

Trifluoroacetylation Reactions Promoted by this compound

Trifluoroacetylation involves the transfer of the trifluoroacetyl group (CF₃CO-) to a nucleophile. Given the excellent leaving group character of the 2,2,3,3-tetrafluoropropoxide group, this compound could theoretically act as a trifluoroacetylating agent.

Functionalization of Nitrogen and Oxygen Centers via Trifluoroacetyl Transfer

Nitrogen and oxygen-containing nucleophiles, such as amines and alcohols, are common substrates for trifluoroacetylation. The reaction mechanism would involve the nucleophilic attack of the nitrogen or oxygen atom on the carbonyl carbon of the trifluoroacetyl group.

However, other reagents, such as trifluoroacetic anhydride (B1165640), are more commonly employed for trifluoroacetylation due to their high reactivity. The utility of this compound for this purpose would need to be experimentally verified and compared with existing methods.

Studies on Decomposition Pathways and Associated By-Product Formation

The decomposition of fluorinated compounds, particularly in electrochemical systems, is a critical area of research. While specific studies on the decomposition of this compound are not available, general knowledge of the breakdown of similar fluorinated esters and ethers in lithium-ion battery electrolytes can provide insights.

Influence on Electrochemical Systems through Decomposition By-Products

Fluorinated compounds are often added to battery electrolytes to improve stability and performance. Their decomposition products can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. For a compound like this compound, decomposition could be initiated by electrochemical reduction or oxidation.

Comparative Analysis of Reaction Mechanisms with Related Fluorinated Esters

The reactivity of this compound is significantly influenced by the extensive fluorination in both the acyl and alkyl portions of the molecule. A comparative analysis of its reaction mechanisms with other fluorinated esters reveals key trends in reactivity, largely governed by electronic and steric effects.

The primary reactions of esters, such as hydrolysis and nucleophilic substitution, are highly sensitive to the degree and position of fluorine substitution. The strong electron-withdrawing nature of fluorine atoms plays a crucial role in modulating the electrophilicity of the carbonyl carbon and the stability of potential leaving groups.

One of the most common reactions for esters is hydrolysis, which can proceed through different mechanisms depending on the structure of the ester and the reaction conditions. For simple alkyl trifluoroacetates, a notable shift in the hydrolysis mechanism is observed as the substitution on the alkyl group changes. Studies on the solvolysis of alkyl trifluoroacetates have shown that primary and secondary esters, such as methyl trifluoroacetate and ethyl trifluoroacetate, typically undergo hydrolysis via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. researchgate.net In this pathway, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate.

In contrast, tertiary alkyl trifluoroacetates are observed to react through a unimolecular (SN1) mechanism involving the formation of a carbocation intermediate. researchgate.net Considering that this compound is a primary ester, its hydrolysis is expected to proceed through a BAc2 mechanism, similar to other primary alkyl trifluoroacetates.

Table 1: Comparative Hydrolysis Mechanisms of Selected Fluorinated Esters

| Compound Name | Structure | Probable Primary Reaction Mechanism | Factors Influencing Mechanism |

| Methyl trifluoroacetate | CF3COOCH3 | BAc2 | Primary alkyl group favors bimolecular attack at the acyl carbon. |

| Ethyl trifluoroacetate | CF3COOCH2CH3 | BAc2 | Primary alkyl group favors bimolecular attack at the acyl carbon. |

| tert-Butyl trifluoroacetate | CF3COOC(CH3)3 | SN1 | Tertiary alkyl group favors formation of a stable carbocation. |

| This compound | CF3COOCH2CF2CHF2 | BAc2 (expected) | Primary alkyl group favors bimolecular attack at the acyl carbon. |

| p-Nitrophenyl trifluoroacetate | CF3COOC6H4NO2 | BAc2 | The p-nitrophenoxide is a good leaving group, facilitating nucleophilic attack at the acyl carbon. mdpi.comresearchgate.net |

The electronic effects of the fluorine atoms in the 2,2,3,3-tetrafluoropropyl group are twofold. The fluorine atoms are strongly electron-withdrawing, which can decrease the electron density on the ester oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the proximity of the CF2 group to the ester linkage might also exert some steric hindrance, potentially slowing down the reaction compared to less bulky alkyl groups.

In nucleophilic substitution reactions, the nature of the nucleophile and the structure of the ester are critical. For this compound, the reaction can either proceed via attack at the acyl carbon, leading to the displacement of the 2,2,3,3-tetrafluoropropoxy group, or at the α-carbon of the alkyl chain, which is less likely for a primary substrate under typical SN2 conditions.

The reactivity of this compound can also be compared to esters with fluorination only on the acyl side, such as ethyl acetate (B1210297) versus ethyl trifluoroacetate. The trifluoroacetyl group is a much better-leaving group than the acetyl group, which can influence reactions where the C-O bond to the acyl group is cleaved.

Table 2: Qualitative Reactivity Comparison with Related Esters

| Compound Name | Relative Electrophilicity of Carbonyl Carbon | Expected Relative Rate of Nucleophilic Acyl Substitution |

| Ethyl acetate | Low | Base |

| Ethyl trifluoroacetate | High | High |

| This compound | High | High (potentially moderated by steric effects) |

| 2,2,2-Trifluoroethyl acetate | Moderate | Moderate |

Applications in Advanced Materials Science and Engineering

Development of Fluorinated Polymers Utilizing 2,2,3,3-Tetrafluoropropyl Trifluoroacetate (B77799)

Based on available scientific literature, the utilization of 2,2,3,3-Tetrafluoropropyl trifluoroacetate as a direct monomer in polymerization reactions for creating fluoropolymers is not documented. Research into fluoropolymer synthesis focuses on other fluorinated monomers. nih.govresearchgate.netresearchgate.net Therefore, its specific functionality in polymerization or in the design of materials with enhanced chemical and thermal resistance from a polymer-chain perspective cannot be detailed. The inherent chemical resistance and thermal stability of fluoropolymers are generally attributed to the high bond energy of the Carbon-Fluorine bond within the polymer backbone or side chains derived from other fluorinated precursors. holscot.commdpi.com

There is no available data to support the functionality of this compound as a monomer in polymerization processes.

There is no available data to support the use of this compound in the design of polymers for enhanced chemical and thermal stability.

Integration into Electrolyte Systems for Electrochemical Energy Storage Devices

The most significant and scientifically documented application of this compound is in the field of electrochemical energy storage, specifically as a component in advanced electrolyte formulations for lithium-ion batteries. rsc.orgresearchgate.net

Research has identified this compound (TFPTFA) as a candidate for use as a diluent in Localized High-Concentration Electrolytes (LHCEs). rsc.orgresearchgate.net LHCEs represent a novel class of nonflammable electrolytes designed to enable next-generation battery systems that can operate reliably over a wide temperature range, at high voltages, and under fast-charging conditions. rsc.orgresearchgate.net The fundamental concept of an LHCE involves a high concentration of lithium salt dissolved in a primary solvent, creating specific salt-solvent coordination structures. This mixture is then diluted with an inert, non-solvating fluid. rsc.org

An ideal diluent for an LHCE must be miscible with the primary solvent but should not dissolve the lithium salt on its own. rsc.org This ensures that the local salt/solvent coordination environment of the high-concentration domains is not disrupted. rsc.org The highly fluorinated structure of TFPTFA makes it a poor solvent for lithium salts, a key characteristic that allows it to function effectively as a diluent in these systems. rsc.org

In a study of novel LHCEs, formulations containing fluorinated ester solvents and diluents like TFPTFA exhibited lower conductivities and higher viscosities compared to standard carbonate-based electrolytes. However, their performance was significantly better than many previously reported LHCEs, demonstrating a viable balance between safety characteristics (like non-flammability) and essential transport properties. rsc.org

Table 1: Comparison of Electrolyte Properties at 25°C

| Electrolyte Type | Formulation | Ionic Conductivity (mS cm⁻¹) | Viscosity (mPa s) |

| Standard Carbonate | LiFSI in EC:DMC | 16 | < 3 |

| LHCE (MOF) | 2.25 M LiFSI in MTFP with OFPTFE diluent | 4.3 | 4.8 |

| LHCE (MTF) | 2.25 M LiFSI in MTFP with TFETFE diluent | 7.0 | 3.1 |

Data sourced from a 2024 study on fluorinated ester-based LHCEs. rsc.org Note: Data for an LHCE specifically using TFPTFA was part of the broader investigation but not detailed in the comparative properties table in the source.

The functionality of LHCEs is critically dependent on the specific solvation structures formed within the electrolyte. nih.govrsc.org In these systems, the lithium ions (Li⁺) form distinct coordination complexes, or "solvation clusters," with the molecules of the primary solvent. nih.govresearchgate.net These clusters are responsible for creating a stable solid-electrolyte interphase (SEI) on the battery's electrodes, which is crucial for long-term cycling and performance. researchgate.net

The role of this compound as a diluent is to physically separate these Li⁺-solvent clusters without disrupting their chemical structure. rsc.org Because TFPTFA is a poor solvent for the lithium salt, it does not participate in the primary solvation shell of the lithium ion. rsc.orgnih.gov This preserves the "localized high-concentration" environment, allowing the unique properties of these solvation clusters to be expressed at the electrode-electrolyte interface, leading to enhanced battery stability and performance. rsc.orgresearchgate.net

Role as a Diluent in Localized High-Concentration Electrolytes (LHCEs)

Characterization of Solid Electrolyte Interphase (SEI) Formation and Stability

In lithium-ion batteries, the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces is critical for long-term cycling stability and safety. The use of fluorinated compounds is a known strategy to create a robust and protective SEI layer. While direct characterization studies focused solely on TFPTFA are not extensively detailed in the available research, its role as a key diluent in local high concentration electrolytes (LHCEs) provides insight into its function. These LHCE systems, which include TFPTFA, are shown to form low carbon, high fluoride (B91410) cathode electrolyte interphases (CEI). This fluoride-rich interphase is credited with a significant reduction in charge transfer impedance during cycling, which contributes to improved capacity retention. mdpi.com The principle is that fluorinated additives facilitate the creation of a stable, elastic, and highly cross-linked polymer coating on the electrode, which can withstand the stresses of repeated charging and discharging cycles. chemicalbook.com

Performance Enhancement in Next-Generation Lithium-Ion Batteries

TFPTFA is a key ingredient in novel electrolyte formulations designed to push the boundaries of lithium-ion battery performance, enabling operation under more demanding conditions such as high voltage and fast charging. mdpi.com

Evaluation of Electrochemical Stability Windows and High Voltage Performance

A critical requirement for high-energy-density batteries is an electrolyte with a wide electrochemical stability window, capable of withstanding high operating voltages without decomposing. mdpi.com TFPTFA is utilized as a diluent in fluorinated ester-based LHCEs specifically developed for high-voltage applications. mdpi.com Research demonstrates that pouch cells containing graphite (B72142)/LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cycled with these TFPTFA-containing electrolytes show improved capacity retention when operated at high voltages up to 4.5 V, outperforming conventional carbonate-based electrolytes. mdpi.com The high fluoride content of the electrolyte system contributes to the formation of a protective interphase on the cathode, mitigating side reactions at elevated voltages. mdpi.comchalmers.se

Table 1: High-Voltage Cycling Performance

| Electrolyte System | Upper Voltage Limit | Key Finding |

| Fluorinated Ester LHCE with TFPTFA | 4.5 V | Improved capacity retention compared to carbonate-based electrolytes. mdpi.com |

Optimization for Fast-Charging Capabilities and Broad Temperature Operation

The adoption of electric vehicles is contingent on developing batteries that can be charged rapidly and operate reliably across a wide range of temperatures. mdpi.com Electrolytes formulated with this compound as a diluent have been shown to address these challenges directly. Commercially relevant graphite/NMC811 pouch cells with these advanced electrolytes demonstrate enhanced performance under multiple demanding protocols. mdpi.com Specifically, they show improved capacity retention under fast-charging conditions (4C rate, 15-minute charge) and at low temperatures (-20 °C), while maintaining stable performance at elevated temperatures (40 °C). mdpi.com

Table 2: Performance Under Various Operating Conditions

| Operating Condition | Electrolyte System | Performance Outcome |

| Fast Charge (4C, 15 min) | Fluorinated Ester LHCE with TFPTFA | Improved capacity retention. mdpi.com |

| Low Temperature (-20 °C) | Fluorinated Ester LHCE with TFPTFA | Improved capacity retention. mdpi.com |

| High Temperature (40 °C) | Fluorinated Ester LHCE with TFPTFA | No sacrifice in capacity retention. mdpi.com |

Surface Engineering and Coating Technologies

Fluorinated compounds are widely used in surface engineering to create coatings with low surface energy, leading to properties like hydrophobicity (water repellency). mdpi.com

Formulation of Coatings with Modified Hydrophobicity and Durability

The application of this compound specifically for the formulation of hydrophobic coatings is not well-documented in the reviewed scientific literature. Generally, the creation of such surfaces involves the use of other types of fluorinated molecules, such as fluoroalkylsilanes or fluorinated acrylates, which can be grafted or coated onto a substrate to create a durable, low-energy surface. mdpi.commdpi.com

Insufficient Data Available for "this compound" in Biological and Biomedical Research Applications

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of available research specifically detailing the biological and biomedical applications of the chemical compound This compound . The specific uses outlined in the requested article, including its role in proteomics, protein modification, and pharmaceutical research, are not substantially documented in publicly accessible scientific literature.

While searches were conducted for each section and subsection of the proposed article, the results were consistently sparse. There is no readily available information on the use of this compound for the S-trifluoroethylation of cysteine residues, the modulation of protein stability, its application in protein-protein interaction studies, or its utility in enhancing mass spectrometry techniques. Similarly, its contribution to pharmaceutical research and drug development through the strategic introduction of trifluoroacetyl moieties for bioactivity modulation is not described in the existing body of scientific work.

General information regarding the broader classes of compounds, such as trifluoroacetylating agents or fluorinated alcohols, is available. However, per the strict instructions to focus solely on This compound , this information is not applicable. The scientific community has not, to date, published significant research on the specific applications of this compound within the requested biological and biomedical contexts.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on This compound .

Biological and Biomedical Research Applications

Contribution to Pharmaceutical Research and Drug Development

Utility as a Synthetic Intermediate in Drug Synthesis

2,2,3,3-Tetrafluoropropyl trifluoroacetate (B77799) is a specialized reagent whose utility in pharmaceutical synthesis is centered on its ability to introduce the 2,2,3,3-tetrafluoropropyl (TFP) moiety into molecular scaffolds. The incorporation of polyfluorinated groups is a well-established strategy in medicinal chemistry for enhancing the pharmacological profile of drug candidates. researchgate.net Fluorine-containing functional groups can improve critical properties such as metabolic stability, membrane permeability, binding affinity, and bioavailability. researchgate.netnih.gov

The TFP group, specifically, provides a unique combination of lipophilicity and electronic properties that can be leveraged in drug design. 2,2,3,3-Tetrafluoropropyl trifluoroacetate serves as an efficient electrophilic source of this group. The chemical structure features a trifluoroacetate group, which is an excellent leaving group due to the strong electron-withdrawing nature of the three fluorine atoms on the acetyl moiety. kangmei.com This property facilitates the cleavage of the ester bond and the subsequent transfer of the 2,2,3,3-tetrafluoropropyl group to a nucleophilic center, such as a nitrogen, oxygen, or sulfur atom within a larger molecule.

This reactivity makes the compound a valuable tool for the synthesis of complex fluorinated molecules, including active pharmaceutical ingredients (APIs). chemimpex.com The reaction typically involves the nucleophilic substitution of the trifluoroacetate group by a heteroatom on a core molecular structure, forming a stable ether, amine, or thioether linkage.

While specific, named drug syntheses detailing the use of this compound are not widely documented in mainstream chemical literature, its function is analogous to other reagents used to install the TFP group, such as 2,2,3,3-tetrafluoropropyl tosylate or bromide. The value of such intermediates is evident in the development of various therapeutic agents where the TFP moiety is a key structural feature.

Below is a table of representative molecules and therapeutic targets where the incorporation of a tetrafluoropropyl or similar polyfluorinated ethyl/propyl group has been explored, illustrating the importance of reagents capable of installing such moieties.

| Molecule Class / Example | Therapeutic Target / Area of Research | Significance of the Fluorinated Moiety |

|---|---|---|

| Novel Anesthetic Agents | GABA-A Receptors / Ion Channels | Enhances potency and modulates pharmacokinetic properties. |

| HIV-1 Capsid Inhibitors (e.g., Lenacapavir) | HIV-1 Capsid Protein | A difluorobenzyl group contributes to stabilization within a hydrophobic pocket of the target protein. nih.gov |

| PI3K Inhibitors (e.g., Alpelisib) | Phosphatidylinositol 3-kinase (PI3K) | A trifluoromethyl group induces higher metabolic stability and excellent oral bioavailability. nih.govmdpi.com |

| CGRP Receptor Antagonists (Gepants) | Calcitonin Gene-Related Peptide (CGRP) Receptor | Trifluoro-substitutions can improve pharmacokinetic characteristics and reduce potential hepatotoxicity. nih.gov |

The following table outlines a representative synthetic reaction where this compound could be employed to form a key ether linkage, a common structural motif in drug molecules.

| Reaction Type | Substrate (Nucleophile) | Reagent | Product | Bond Formed |

|---|---|---|---|---|

| O-Alkylation (Ether Synthesis) | Aryl-OH (Phenol) | This compound | Aryl-O-CH₂CF₂CF₂H | Aryl Ether (C-O) |

| N-Alkylation | Aryl-NH₂ (Aniline) | This compound | Aryl-NH-CH₂CF₂CF₂H | Secondary Amine (C-N) |

| S-Alkylation | Aryl-SH (Thiophenol) | This compound | Aryl-S-CH₂CF₂CF₂H | Thioether (C-S) |

Environmental Science and Ecotoxicological Research

Environmental Fate and Transport of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate (B77799) and its Degradation Products

The environmental behavior of 2,2,3,3-Tetrafluoropropyl trifluoroacetate is intrinsically linked to its chemical structure, particularly the presence of strong carbon-fluorine bonds. These bonds confer a degree of stability to organofluorine compounds; however, their ultimate environmental impact is largely defined by their transformation products. nih.govnih.gov

While specific degradation studies on this compound are not extensively detailed in the provided research, the fate of fluorinated compounds generally involves transformation rather than complete mineralization. nih.govresearchgate.net The ester linkage in the parent molecule is susceptible to hydrolysis. However, the most significant degradation pathway is atmospheric transformation.

The primary degradation product of environmental concern is trifluoroacetic acid (TFA), which is highly resistant to further degradation. researchgate.net The carbon-fluorine bonds in the trifluoromethyl (-CF3) group are exceptionally strong, making the TFA molecule recalcitrant to both biotic and abiotic degradation processes in soil and aquatic environments. nih.govmdpi.com There are limited and unconfirmed reports of TFA degradation under specific anaerobic conditions, but it is generally considered a persistent terminal residue. researchgate.net

A significant body of research indicates that fluorinated compounds, such as hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluoroolefins (HFOs), undergo atmospheric degradation to form trifluoroacetic acid (TFA). umweltbundesamt.deunep.org It is anticipated that this compound follows a similar pathway. This transformation process is initiated in the troposphere, primarily through reactions with hydroxyl (OH) radicals. gatech.educopernicus.org

This atmospheric breakdown leads to the formation of trifluoroacetyl halides, which are subsequently hydrolyzed in atmospheric water (e.g., cloud droplets, fog, and rain) to produce TFA. researchgate.net Due to its high solubility, TFA is efficiently removed from the atmosphere via wet deposition (rain, snow, fog) and dry deposition. fluorocarbons.orgnih.gov This process results in the transfer of TFA from the atmosphere to terrestrial and aquatic ecosystems. umweltbundesamt.de The transition to shorter-lived HFOs as refrigerants is expected to increase the regional deposition of TFA, as the degradation occurs closer to the emission sources. mdpi.comumweltbundesamt.denih.gov

Once deposited, the distribution of TFA is governed by its physicochemical properties. As a strong acid with high water solubility, TFA partitions almost entirely into aqueous phases in the environment. mdpi.comencyclopedia.pub This leads to its ubiquitous presence in rainwater, surface waters like rivers and lakes, and ultimately, large reservoirs in the oceans. encyclopedia.pubnih.gov

In soil systems, longer-chain perfluoroalkyl substances (PFASs) tend to have a higher affinity for soil substrates compared to shorter-chain ones like TFA. nih.gov However, due to its mobility, TFA can contaminate groundwater. copernicus.org

A significant aspect of TFA's environmental fate is its uptake and accumulation by terrestrial plants. mdpi.com Plants can absorb TFA from contaminated soil and water through their roots, and it can be translocated to the shoots. nih.govnih.gov The accumulation is driven by transpiration, which can lead to bioconcentration, particularly in leafy vegetation. mdpi.comresearchgate.net Reported bioconcentration factors in some terrestrial plants span a wide range, from 4.9 to 1439. mdpi.com This accumulation in plants represents a potential pathway for entry into the food chain. nih.govresearchgate.net

Ecotoxicological Investigations of the Trifluoroacetate (TFA) Anion

Toxicity assessments of TFA have been performed on a range of aquatic organisms. oup.comepa.gov Acute toxicity tests on water fleas (Daphnia magna) and zebrafish (Danio rerio) showed no adverse effects at concentrations up to 1,200 mg/L. oup.comepa.gov A 7-day study with duckweed (Lemna gibba) determined a No-Observed-Effect Concentration (NOEC) of 300 mg/L. oup.comepa.gov

Algae, however, have shown a wider range of sensitivity. While many species of algae have EC50 values (the concentration that causes an effect in 50% of the test population) greater than 100 mg/L, one species, Selenastrum capricornutum (now known as Raphidocelis subcapitata), has demonstrated significantly higher sensitivity. oup.comepa.gov For this alga, a NOEC of 0.12 mg/L was determined. oup.comepa.gov This specific sensitivity is thought to be related to metabolic defluorination to the more toxic monofluoroacetate (MFA), which can interfere with the citric acid cycle. oup.comepa.gov However, the effect was found to be algistatic (inhibiting growth) rather than algicidal (killing cells), as growth recovered upon removal of TFA. oup.comepa.gov Based on these findings, a TFA concentration of 0.10 mg/L has been proposed as a safe level for aquatic ecosystems. encyclopedia.puboup.com

| Organism | Species | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Water Flea | Daphnia magna | Acute NOEC | 1,200 | oup.comepa.gov |

| Fish | Danio rerio (Zebrafish) | Acute NOEC | 1,200 | oup.comepa.gov |

| Aquatic Plant | Lemna gibba (Duckweed) | 7-day NOEC | 300 | oup.comepa.gov |

| Green Alga | Selenastrum capricornutum | NOEC | 0.12 | oup.comepa.gov |

| Various Algae | Chlorella vulgaris, Scenedesmus subspicatus, etc. | EC50 | >100 | oup.comepa.gov |

In mammalian toxicology studies, the liver has been identified as the primary target organ for TFA following repeated oral administration. nih.govtoxicdocs.orghawaii.gov Studies in rats have shown that exposure to TFA can lead to effects such as mild liver hypertrophy (an increase in cell size) and small changes in liver-related serum enzymes. toxicdocs.orghawaii.govfluorocarbons.org

Biomarker analyses from these studies indicate that TFA is a weak peroxisome proliferator in rodents. nih.govtoxicdocs.org Peroxisome proliferation is a mode of action that is not generally considered relevant to humans, as human livers are less responsive to this effect. fluorocarbons.org The observed liver effects are generally characterized as mild, even at high doses. toxicdocs.orgfluorocarbons.org

Assessment of Genotoxic Potential

As with reproductive and developmental toxicity, there is a lack of specific genotoxicity data for this compound. The assessment of its genotoxic potential, therefore, relies on data from its structural analogue, trifluoroacetate (TFA).

The table below summarizes the findings from various genotoxicity studies on trifluoroacetate.

| Assay Type | Test System | Results |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Non-mutagenic |

| In vitro Mammalian Chromosomal Aberration Test | Mammalian cell lines | No evidence of clastogenicity |

| In vitro Mammalian Cell Gene Mutation Test | Mammalian cell lines | Non-mutagenic |

These consistent negative findings across multiple standard genotoxicity tests provide a strong indication that trifluoroacetate is not genotoxic. However, it remains to be determined whether this compound itself would be similarly inert or if it could exhibit genotoxic properties through mechanisms not applicable to TFA.

Environmental Exposure Pathway Analysis and Risk Assessment

Modeling and Prediction of Environmental Concentrations and Deposition Patterns

Specific environmental fate and transport modeling for this compound is not available. However, the environmental behavior of this compound is likely to be heavily influenced by the properties of its degradation product, trifluoroacetic acid (TFA), which is persistent and highly mobile in the environment.

Atmospheric degradation of various fluorinated compounds, including hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), is a significant source of TFA in the environment. Global three-dimensional chemical transport models have been used to simulate the atmospheric concentrations and deposition of TFA resulting from the degradation of these precursors. These models predict that TFA formed in the atmosphere is readily removed by wet and dry deposition, leading to its presence in rainwater, surface water, and soil.

One modeling study assessing the impact of HFO-1234yf, a refrigerant that degrades to TFA, predicted annual mean atmospheric concentrations of HFO-1234yf to be in the low parts-per-trillion (ppt) range in regions with high usage, such as China, the United States, and Europe. The corresponding mean deposition rates of TFA were estimated to be in the range of 0.45 to 0.96 kg km⁻² yr⁻¹. The models also indicated that TFA deposition is influenced by regional emissions of precursor compounds and meteorological conditions, with higher concentrations often found in areas with lower precipitation.

The table below presents modeled TFA deposition rates from a study on HFO-1234yf emissions.

| Region | Mean TFA Deposition Rate (kg km⁻² yr⁻¹) |

| China | 0.96 |

| United States | 0.45 |

| Europe | 0.52 |

Given that this compound contains the trifluoroacetate moiety, it is plausible that its environmental fate would involve the release of TFA. Therefore, the modeling studies on TFA provide a valuable, albeit indirect, basis for understanding the potential environmental distribution of this degradation product.

Identification and Quantification of Anthropogenic Sources and Their Contributions

Direct anthropogenic sources of this compound have not been specifically identified in the available literature. However, potential sources can be inferred from the industrial applications of similar fluorinated esters and the known sources of trifluoroacetic acid (TFA).

Fluorinated esters, as a class of compounds, are used in a variety of industrial applications. These include their use as lubricants for heat transfer fluids, solvents in the production of pharmaceuticals, and as components in the formulation of plastics and polymers. echochemgroup.com It is possible that this compound could be used in similar applications, which would represent potential pathways for its release into the environment.

The primary anthropogenic sources of TFA in the environment are indirect, arising from the atmospheric degradation of a wide range of fluorinated substances. These precursor compounds include:

Hydrofluorocarbons (HFCs) and Hydrofluoroolefins (HFOs): Used as refrigerants, foam blowing agents, and propellants. mdpi.com

Pesticides: A number of pesticides contain the trifluoromethyl (-CF3) group and can degrade to form TFA. wikipedia.org

Pharmaceuticals: Some pharmaceuticals and their metabolites can also be sources of TFA.

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations for Investigating Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of material properties and dynamic processes in the condensed phase. For fluorinated compounds like "2,2,3,3-Tetrafluoropropyl trifluoroacetate (B77799)," MD simulations are particularly valuable for understanding their behavior in liquid states, especially within electrolyte systems for energy storage applications.

In the context of lithium-ion batteries, the solvation structure of the lithium ion (Li⁺) within the electrolyte is critical to performance. MD simulations can elucidate how solvent molecules, such as "2,2,3,3-Tetrafluoropropyl trifluoroacetate," arrange themselves around the Li⁺ cation and the corresponding anion.

Research on similar fluorinated ethers, like 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE), has demonstrated that these molecules can act as diluents in highly concentrated electrolytes. rsc.org MD simulations in these studies show the formation of a Li⁺ solvation sheath dominated by the primary solvent, which is then protected by the fluorinated diluent molecules. rsc.org This "localized highly concentrated electrolyte" (LHCE) concept helps to reduce viscosity and improve conductivity. rsc.org

Simulations for an electrolyte containing "this compound" would be expected to reveal:

Primary Solvation Shell: The number and orientation of ester molecules directly coordinating with a lithium ion.

Solvent Dynamics: The rate at which solvent molecules exchange between the bulk and the primary solvation shell.

Anion Involvement: The propensity of the trifluoroacetate anion to participate in the Li⁺ coordination sphere, forming contact ion pairs (CIPs) or aggregate ion pairs (AGGs).

| Parameter | Description | Expected Insight for this compound Systems |

|---|---|---|

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from a reference atom. | Determines the Li⁺-O and Li⁺-F distances to identify the primary solvation shell. |

| Coordination Number (CN) | The average number of atoms in the primary solvation shell of a central atom. | Quantifies how many ester molecules and anions are directly interacting with the Li⁺ ion. nih.gov |

| Solvent Residence Time | The average time a solvent molecule spends in the Li⁺ solvation shell. | Indicates the stability of the Li⁺-solvent complex and influences ion mobility. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgresearchgate.net It is a widely used tool for predicting molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For "this compound," DFT calculations can provide fundamental insights into its chemical stability and reactivity.

Electrochemical Stability: The HOMO and LUMO energy levels are crucial for predicting the oxidative and reductive stability of an electrolyte component. A low HOMO energy suggests resistance to oxidation, while a high LUMO energy suggests resistance to reduction. These values are essential for determining the electrochemical stability window of the electrolyte.

Reactivity Prediction: DFT can be used to model the molecule's interaction with electrode surfaces or other electrolyte components. For instance, calculations can predict the most likely sites for reduction or oxidation, which is critical for understanding the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.

Ion-Solvent Binding Energy: DFT calculations can determine the binding energy between a lithium ion and a "this compound" molecule, providing a more accurate measure of the solvation strength than classical MD simulations.

| Property | DFT Calculation | Significance |

|---|---|---|

| Oxidative Stability | HOMO Energy Level | Predicts the voltage at which the molecule will be oxidized at the cathode. |

| Reductive Stability | LUMO Energy Level | Predicts the voltage at which the molecule will be reduced at the anode. |

| Li⁺ Solvation Strength | Li⁺-Solvent Binding Energy | Quantifies the strength of the ion-solvent interaction, affecting desolvation kinetics. |

| Molecular Geometry | Geometry Optimization | Provides the most stable 3D structure of the molecule. researchgate.net |

Ab Initio Molecular Dynamics (AIMD) Simulations for Atomic-Level Dynamic Processes

Ab Initio Molecular Dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations (typically DFT) to determine the forces between atoms at each time step. arxiv.org Unlike classical MD, which relies on pre-parameterized force fields, AIMD provides a more accurate and reactive description of the system, making it suitable for studying chemical reactions and bond-breaking/forming events. rsc.orgsci-hub.se

For "this compound," AIMD simulations can be employed to:

Investigate Decomposition Pathways: Study the initial steps of reductive or oxidative decomposition at electrode surfaces, providing atomic-level detail on the formation of SEI or CEI components.

Analyze Proton Transfer: In systems where trace amounts of water or acidic species are present, AIMD can model proton transfer events, which are crucial for understanding degradation mechanisms. nih.gov

Refine Structural Dynamics: Provide a highly accurate picture of the solvation dynamics and hydrogen bonding (if applicable) in complex electrolyte mixtures, especially under confinement or near interfaces. nih.gov

The high computational cost of AIMD typically limits these simulations to smaller system sizes and shorter time scales compared to classical MD.

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are modeling techniques that aim to correlate the structural or property descriptors of molecules with their physicochemical properties or biological activities, respectively. conicet.gov.arpreprints.org These models are built using statistical methods, such as multiple linear regression, on a dataset of known compounds. nih.govresearchgate.net

Physical Properties: Boiling point, viscosity, density, and ionic conductivity.

Electrochemical Properties: Electrochemical stability window and Li⁺ transference number.

Performance Metrics: Parameters related to battery performance, such as cycling efficiency.

The process involves calculating a series of molecular descriptors (e.g., topological, electronic, constitutional) for "this compound" and inputting them into a pre-established QSPR/QSAR model to obtain a predicted value for the property of interest. researchgate.net

Computational Approaches for Exploring Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of electrolyte components is crucial for improving battery safety and longevity. Computational chemistry offers powerful tools to map out potential energy surfaces for chemical reactions, identify intermediate species, and calculate the energy barriers associated with transition states. mdpi.com

For "this compound," these methods can be used to investigate:

Decomposition Reactions: The step-by-step mechanism of its reduction on a lithium metal or graphite (B72142) anode, or its oxidation on a high-voltage cathode.

Reactions with Contaminants: How it reacts with species like water or hydrogen fluoride (B91410) (HF) that may be present in the electrolyte.

Thermal Decomposition: The pathways and kinetics of its breakdown at elevated temperatures.

Methods like DFT are commonly used to locate the geometries of reactants, products, and transition states. sciforum.net By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. nih.gov This information is vital for predicting reaction rates and identifying the most likely degradation pathways under different operating conditions. nih.govuj.ac.za

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solvation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,2,3,3-Tetrafluoropropyl trifluoroacetate (B77799). core.ac.uk A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment.

In ¹H NMR, the proton on the tetrafluoropropyl moiety (-OCH₂CF₂-) would exhibit a characteristic triplet due to coupling with the adjacent difluoromethylene group. The chemical shift of these protons is significantly influenced by the electronegative oxygen and fluorine atoms, moving it to a lower field. semanticscholar.org

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The carbonyl carbon of the trifluoroacetate group and the carbons bonded to fluorine atoms would show distinct chemical shifts and coupling constants (J-CF).

Given the presence of seven fluorine atoms, ¹⁹F NMR is particularly informative. It would show two distinct signals corresponding to the -CF₃ group and the -CF₂CF₂H moiety, helping to confirm the integrity of the fluorinated groups. nih.gov The coupling between different fluorine nuclei and between fluorine and hydrogen can also be observed, further aiding in structural verification.

Solvation studies can also be performed using NMR. Changes in the chemical shifts of the compound's nuclei upon dissolution in different solvents can provide insights into intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. nih.gov

Table 1: Predicted NMR Data for 2,2,3,3-Tetrafluoropropyl trifluoroacetate Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -OCH ₂- | 4.5 - 5.0 | Triplet (t) |

| ¹H | -CF₂CF₂H | 5.8 - 6.2 | Triplet of Triplets (tt) |

| ¹³C | -C F₃ | 115 - 120 | Quartet (q) |

| ¹³C | -C =O | 155 - 160 | Quartet (q) |

| ¹³C | -OC H₂- | 65 - 70 | Triplet (t) |

| ¹³C | -C F₂CH₂- | 110 - 115 | Triplet (t) |

| ¹³C | -C F₂H | 105 - 110 | Triplet of Doublets (td) |

| ¹⁹F | -C F₃ | ~ -75 | Singlet (s) |

| ¹⁹F | -O-CH₂-C F₂- | ~ -124 | Multiplet |

| ¹⁹F | -C F₂-H | ~ -137 | Multiplet |

Vibrational Spectroscopy: Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions and Structure

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are vital for identifying the functional groups within this compound and studying its molecular interactions.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, the most prominent band would be the strong C=O stretching vibration of the ester group, typically appearing in the 1780-1820 cm⁻¹ region. nih.gov Strong absorption bands corresponding to C-F stretching vibrations are also expected in the 1100-1300 cm⁻¹ range. nih.gov The C-O single bond stretching of the ester linkage would also be visible.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. It can be used to study the formation of molecular clusters and intermolecular interactions in solution. researchgate.net For instance, shifts in the C=O stretching frequency in different solvents can indicate the nature and strength of solute-solvent interactions. Time-dependent Raman spectroscopy can also be used to track dynamic changes in molecular structure, for example, during phase transitions. hawaii.edu

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch | Ester Carbonyl | 1780 - 1820 | FTIR (Strong), Raman (Moderate) |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1300 | FTIR (Very Strong) |

| C-F Stretch | Difluoromethylene (-CF₂-) | 1050 - 1150 | FTIR (Very Strong) |

| C-O Stretch | Ester Linkage | 1000 - 1300 | FTIR (Strong) |

| C-H Stretch | Alkyl (-CH₂-) | 2900 - 3000 | FTIR (Moderate), Raman (Moderate) |

| C-H Bend | Alkyl (-CH₂-) | 1400 - 1475 | FTIR (Moderate) |

Mass Spectrometry for Identification of Compound and Reaction Products, including Protein Modification Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It ionizes the molecule and then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the compound's elemental formula.

The fragmentation pattern observed in the mass spectrum provides structural information. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would include the loss of the trifluoromethyl radical (•CF₃), the trifluoroacetyl group (CF₃CO•), or the entire trifluoroacetate group (CF₃COO•). The detection of these characteristic fragments helps to confirm the structure of the molecule. mdpi.com

In the context of chemical biology, this compound could potentially be used as a reagent to modify proteins, for example, by trifluoroacetylating nucleophilic residues like lysine (B10760008) or serine. Mass spectrometry is the premier tool for identifying such modifications. ucsf.edu The addition of a trifluoroacetyl group (CF₃CO-) to a peptide results in a characteristic mass shift of 96 Da. By comparing the mass spectra of unmodified and modified peptides, researchers can identify the presence of the modification. nih.govnih.gov Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact amino acid residue that has been modified. ucsf.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound (MW = 228.06 g/mol )

| m/z Value | Identity of Fragment |

| 228 | [M]⁺ (Molecular Ion) |

| 159 | [M - CF₃]⁺ |

| 131 | [M - CF₃COO]⁺ or [CHF₂CF₂CH₂]⁺ |

| 113 | [CF₃COO]⁺ |

| 97 | [CF₃CO]⁺ |

| 69 | [CF₃]⁺ |

Chromatographic Methods (e.g., GC-MS, LC-MS) for Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the compound and the nature of the sample matrix.

Given its likely volatility, GC-MS is a suitable method for the analysis of this compound. In GC, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. nih.govresearchgate.net The separated components then enter the mass spectrometer for detection and identification. Derivatization may be employed to enhance volatility or detection sensitivity. nih.govnih.gov

LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC. nih.gov In LC-MS, separation occurs in a liquid mobile phase on a packed column. For fluorinated compounds, reversed-phase chromatography is often used. However, ion-pairing agents like trifluoroacetic acid (TFA), which are commonly used to improve peak shape, can sometimes cause signal suppression in the mass spectrometer. nih.govresearchgate.net The development of robust LC-MS/MS methods allows for highly sensitive and selective quantification, even at trace levels in environmental or biological samples. nih.govresearchgate.netwaters.com These methods typically involve optimizing parameters such as the column type, mobile phase composition, and mass spectrometer settings (e.g., selected reaction monitoring, SRM) to achieve low limits of detection and high precision. nih.govwindows.net

Table 4: Example Parameters for LC-MS/MS Quantitative Analysis

| Parameter | Setting |

| LC System | UPLC/HPLC |

| Column | C18 or specialized fluorinated phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| MS System | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ |

| Product Ions (m/z) | Characteristic fragments for SRM |

| Collision Energy | Optimized for maximum signal |

Electrochemical Characterization Techniques for Electrolyte Performance

Fluorinated compounds are often investigated for their potential use in high-voltage lithium-ion battery electrolytes due to their high oxidative stability. researchgate.net Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are critical for evaluating the performance of electrolytes containing this compound.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical cell. mdpi.com By applying a small AC voltage perturbation over a wide range of frequencies, an impedance spectrum (Nyquist plot) is generated. This spectrum can reveal information about the bulk electrolyte resistance, the formation and properties of the solid-electrolyte interphase (SEI) on the electrodes, and the charge-transfer resistance at the electrode-electrolyte interface. electrochemsci.org

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to determine the electrochemical stability window of an electrolyte. The technique involves sweeping the potential of a working electrode and measuring the resulting current. For an electrolyte, the CV scan reveals the potentials at which the electrolyte components begin to oxidize (at high potentials) and reduce (at low potentials). msu.edu

For an electrolyte containing this compound, CV would be used to assess its oxidative stability against a high-voltage cathode and its reductive stability against a lithium metal or graphite (B72142) anode. A wide electrochemical stability window is desirable for high-energy-density batteries. researchgate.netnottingham.ac.uk The shape of the voltammogram and the peak currents can provide information about the reversibility of redox processes and the kinetics of electron transfer, which are often diffusion-controlled. srce.hr

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,3,3-tetrafluoropropyl trifluoroacetate, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : TFPTFA is synthesized via esterification between trifluoroacetic acid and 2,2,3,3-tetrafluoropropanol. To optimize yields (typically ~70–85%):

- Use acid catalysts like sulfuric acid or triflic acid under anhydrous conditions.

- Monitor reaction progress via FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹) and GC-MS for purity.

- Purify via fractional distillation (boiling point ~124°C) to remove unreacted starting materials and byproducts .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst Loading | 1–3 mol% |

| Reaction Time | 6–12 hours |

Q. How can researchers characterize the thermal stability and decomposition pathways of TFPTFA under experimental conditions?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition onset (typically >200°C).

- Combine with differential scanning calorimetry (DSC) to detect exothermic/endothermic events.

- Analyze gaseous decomposition products via GC-MS, focusing on trifluoroacetic acid (TFA) and fluorinated alkanes, which indicate cleavage of the ester bond .

Advanced Research Questions

Q. How does TFPTFA influence solvation structures and ionic conductivity in localized high-concentration electrolytes (LHCEs) for lithium-ion batteries?

- Methodological Answer :

- TFPTFA acts as a diluent in LHCEs, reducing viscosity while maintaining high Li⁺ coordination. Use Raman spectroscopy to confirm Li⁺-TFSI⁻ ion-pair dissociation and nuclear magnetic resonance (NMR) to track solvation shell composition.

- Compare ionic conductivity using electrochemical impedance spectroscopy (EIS). TFPTFA-based electrolytes exhibit a conductivity slope change at ~1.5 M LiTFSI due to percolation threshold shifts in solvation clusters .

- Data Comparison :

| Diluent | Ionic Conductivity (mS/cm) at 25°C | Cluster Percolation Threshold |

|---|---|---|

| TFPTFA | 4.2 (1 M LiTFSI) | ~1.5 M LiTFSI |

| TFETFE* | 5.8 (1 M LiTFSI) | ~2.0 M LiTFSI |

| *1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether . |

Q. What experimental strategies resolve contradictions in reported ionic conductivity data for TFPTFA-based electrolytes?